molecular formula C16H17ClN2OS B15285927 (r)-7-Chloro-n-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide

(r)-7-Chloro-n-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide

Cat. No.: B15285927
M. Wt: 320.8 g/mol
InChI Key: SSRDSYXGYPJKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide is a selective α7 nicotinic acetylcholine receptor (α7 nAChR) agonist with demonstrated procognitive effects in Alzheimer’s disease (AD) and schizophrenia . Its hydrochloride monohydrate form (I) and solvates (e.g., acetone, dichloromethane) have been structurally characterized via NMR, IR, and X-ray diffraction, confirming its crystalline stability . Synthesized via coupling 7-chlorobenzo[b]thiophene-2-carboxylic acid chloride with (R)-quinuclidin-3-amine, the compound achieves 27–28% purity under optimized conditions .

Clinically, it enhances cognition at low doses (0.1–3.0 mg/day) by synergizing with acetylcholinesterase inhibitors (e.g., donepezil) to reverse scopolamine-induced memory deficits in preclinical models . Phase 1b trials in AD patients showed improved non-verbal learning, memory, and executive function without significant adverse events .

Properties

Molecular Formula

C16H17ClN2OS

Molecular Weight

320.8 g/mol

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-7-chloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H17ClN2OS/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19/h1-3,8,10,13H,4-7,9H2,(H,18,20)

InChI Key

SSRDSYXGYPJKRR-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Chloro-n-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide typically involves the condensation of 7-chlorobenzo[b]thiophene-2-carboxylic acid with quinuclidin-3-amine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-7-Chloro-n-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the benzo[b]thiophene ring.

    Substitution: Halogen substitution reactions can occur at the chloro position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives of the benzo[b]thiophene ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ®-7-Chloro-n-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. It has been shown to activate the stimulator of interferon genes (STING) pathway, leading to the production of type I interferons and proinflammatory cytokines. This activation triggers the IRF and NF-κB pathways, which are crucial for innate immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Receptor Specificity

Compound Name Structure Key Substituents Biological Target Key Findings Reference
(R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide Benzo[b]thiophene-2-carboxamide core with Cl at C7 and (R)-quinuclidine - Cl at C7
- (R)-quinuclidin-3-amine
α7 nAChR agonist - Procognitive effects at 0.1–3.0 mg/day
- Synergy with donepezil (5 mg/day)
(R)-7-Bromo-N-(piperidin-3-yl)benzo[b]thiophene-2-carboxamide (Br-PBTC) Bromine at C7, piperidine amine - Br at C7
- Piperidine
β2/β4 nAChR PAM - Reactivates desensitized nAChRs
- No effect on β3/β6 subtypes
FRM-1 and FRM-2 Fluoro (FRM-1) or cyano (FRM-2) at C7, quinuclidine - F/CN at C7
- Quinuclidine
CNS targets (unspecified) - Prolonged brain retention in rats
- FRM-1: Efflux ratio <2 (Caco-2)
STING-Agonist Derivatives Benzo[b]thiophene-2-carboxamide core with varied substituents - Modifications at C3/C6 STING protein - Compounds 12d/12e: Marginal STING activation
- Antitumor via IFN-I pathway

Clinical and Preclinical Outcomes

Parameter This compound Br-PBTC STING Agonists
Therapeutic Area Cognitive disorders (AD, schizophrenia) Neurodegeneration Oncology
Key Mechanism α7 nAChR agonism β2/β4 nAChR PAM STING-dependent IFN-I production
Combination Benefit Synergy with donepezil (↑ cognition at 0.3 mg/day) Not reported None reported
Adverse Events Minimal (Phase 1b) Undisclosed Low activity (compounds 12d/12e)
Structural Advantage (R)-quinuclidine enhances CNS penetration Bromine improves receptor affinity Carboxamide linker optimizes STING binding

Biological Activity

(R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide, also known as EVP-6124 or Encenicline, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has garnered attention due to its potential therapeutic applications in cognitive disorders, including Alzheimer's disease and schizophrenia. This article reviews the biological activity of EVP-6124, highlighting its mechanism of action, efficacy in cognitive enhancement, and relevant research findings.

EVP-6124 acts primarily as a partial agonist at the α7 nAChRs, which are crucial for cognitive processes such as memory and learning. The compound has shown selectivity for α7 nAChRs over other receptor subtypes, such as the heteromeric α4β2 nAChRs, indicating its potential for targeted therapeutic effects without the side effects associated with broader receptor activation .

Key Findings:

  • Binding Affinity : EVP-6124 demonstrates high binding affinity for α7 nAChRs, leading to enhanced cholinergic signaling in the brain.
  • Co-agonist Activity : It potentiates acetylcholine responses at low concentrations while causing desensitization at higher concentrations .

Efficacy in Cognitive Enhancement

Numerous studies have investigated the cognitive-enhancing effects of EVP-6124. In preclinical models, particularly in rodents, EVP-6124 has demonstrated significant improvements in memory function.

Case Studies and Research Findings:

  • Memory Restoration in Rodents : In scopolamine-treated rats, administration of EVP-6124 (0.3 mg/kg) significantly restored memory function in object recognition tasks. Co-administration with sub-efficacious doses of donepezil further enhanced memory restoration .
  • Natural Forgetting Tests : In tests designed to measure natural forgetting over a 24-hour period, EVP-6124 improved memory retention significantly at doses of 0.3 mg/kg .
  • Human Trials : Clinical trials have indicated that EVP-6124 exhibits procognitive effects in humans at low doses (as low as 0.1 mg), suggesting its potential utility in treating cognitive disorders with minimal side effects .

Pharmacokinetics

EVP-6124 has favorable pharmacokinetic properties that support its use as a therapeutic agent:

  • Brain Penetration : The compound shows good brain penetration and adequate exposure time, which is critical for central nervous system activity.
  • Bioavailability : It possesses a bioavailability score of 0.55, indicating moderate absorption characteristics .

Safety and Side Effects

While EVP-6124 is generally well-tolerated, its interactions with other receptors (e.g., CYP450 enzymes) require careful consideration during therapeutic application. Notably, it acts as an inhibitor for certain CYP enzymes (CYP1A2 and CYP2D6), which may lead to drug-drug interactions .

Summary Table of Biological Activity

FeatureDetails
Chemical Name This compound
CAS Number 550999-74-1
Mechanism of Action Partial agonist at α7 nAChRs
Efficacy Restores memory function in rodent models
Human Trials Procognitive effects at low doses
Pharmacokinetics Good brain penetration; moderate bioavailability
Safety Profile Generally well-tolerated; potential drug interactions

Q & A

Q. What is the optimized synthetic route for (R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride monohydrate?

The synthesis involves reacting 7-chlorobenzo[b]thiophene-2-carboxylic acid chloride with (R)-quinuclidin-3-amine dihydrochloride in acetonitrile (MeCN) using imidazole as a base. After 24 hours at room temperature, water is added to precipitate the product, which is isolated via filtration. The final crystalline form (hydrochloride monohydrate) is confirmed by ¹H NMR, elemental analysis, and X-ray diffraction, achieving a 78% yield .

Q. How does this compound interact with α7 nicotinic acetylcholine receptors (nAChRs)?

The compound acts as a potent partial agonist of α7 nAChRs, binding with high affinity (Ki < 10 nM). Its procognitive effects are attributed to enhanced cholinergic signaling, demonstrated in rodent models using behavioral assays like the Morris Water Maze. Binding specificity is confirmed via competitive radioligand displacement studies using [³H]-MLA (methyllycaconitine) .

Q. What analytical methods are used to confirm its structural and chemical identity?

Key techniques include:

  • ¹H NMR spectroscopy (in DMSO-d6) to verify stereochemistry and purity.
  • X-ray crystallography to resolve the crystalline structure of the hydrochloride monohydrate form.
  • Elemental analysis (C, H, N, S) to validate stoichiometry .

Q. What in vivo models are suitable for assessing its procognitive effects?

Rodent models (e.g., scopolamine-induced memory impairment) are used with doses ranging from 0.1–1 mg/kg. Cognitive improvement is quantified using tasks like novel object recognition or fear conditioning. Brain-to-plasma exposure ratios (>5:1) are measured via LC-MS/MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro receptor binding affinity and in vivo cognitive efficacy?

Discrepancies may arise due to differences in blood-brain barrier (BBB) penetration or metabolite activity. Strategies include:

  • Caco-2 permeability assays to assess passive diffusion and efflux transporter susceptibility (e.g., P-glycoprotein).
  • Pharmacokinetic profiling of active metabolites using mass spectrometry.
  • Microdialysis to measure free brain concentrations .

Q. What structural modifications enhance selectivity for α7 nAChRs over other subtypes (e.g., α4β2)?

Structure-activity relationship (SAR) studies show that substituents at the 7-position (e.g., Cl, Br, CN) influence selectivity. For example:

  • 7-Cyano analogs exhibit reduced off-target activity compared to 7-fluoro derivatives.
  • Quinuclidine stereochemistry ((R)-enantiomer) is critical for α7 binding. Molecular docking simulations (e.g., with α7 nAChR homology models) guide rational design .

Q. How can brain-to-plasma exposure ratios be optimized for translational research?

Strategies include:

  • Efflux transporter inhibition : Co-administration with P-gp inhibitors (e.g., elacridar) in preclinical models.
  • Prodrug design : Masking polar groups to enhance passive BBB permeability.
  • Species-specific pharmacokinetic scaling : Adjusting doses based on allometric principles .

Q. What experimental designs address interspecies variability in pharmacokinetics?

Use allometric scaling to predict human clearance from rodent data. Validate with:

  • In vitro hepatocyte assays to compare metabolic stability across species.
  • Physiologically based pharmacokinetic (PBPK) modeling to account for differences in protein binding and tissue distribution .

Q. How should stability studies be designed for its hydrochloride monohydrate formulation?

Follow ICH guidelines for:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of the carboxamide group).
  • Crystallinity analysis : Use XRPD to detect polymorphic transitions during storage .

Q. What methodologies identify off-target effects in CNS research?

Employ:

  • Broad-panel receptor binding assays (e.g., CEREP Psychoactive Drug Screen).
  • Electrophysiology : Patch-clamp recordings to assess modulation of non-nAChR ion channels (e.g., GABAA, NMDA).
  • Transcriptomic profiling (RNA-seq) in neuronal cell lines to detect pathway-level perturbations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.